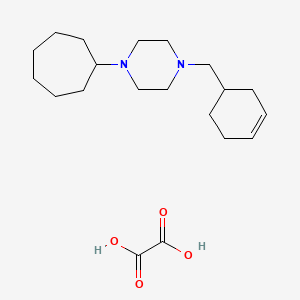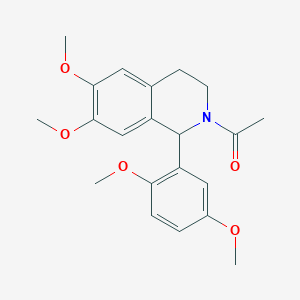
1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been studied for its effects on the central nervous system. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Wirkmechanismus
The mechanism of action of 1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, it has been shown to act as a dopamine receptor agonist, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
In addition to its effects on the central nervous system, 1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has also been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurological disorders. Additionally, it has been shown to have anti-inflammatory effects, which may have applications in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate for lab experiments is its high purity and yield, which makes it suitable for a wide range of applications. Additionally, it has been shown to have low toxicity and minimal side effects, which makes it a safe compound to work with. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate. One area of interest is in the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurological disorders. Finally, more research is needed to explore the potential applications of this compound in other fields of scientific research, such as cancer research and drug development.
Conclusion
In conclusion, 1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, making it suitable for scientific research applications. This compound has been studied for its potential therapeutic effects in neurological disorders, as well as its biochemical and physiological effects. While there are some limitations to working with this compound, there are several future directions for research that may further our understanding of its potential applications.
Synthesemethoden
The synthesis of 1-cycloheptyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves the reaction of cycloheptylamine and 3-cyclohexen-1-ylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with oxalic acid to form the oxalate salt of the compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
1-cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2.C2H2O4/c1-2-7-11-18(10-6-1)20-14-12-19(13-15-20)16-17-8-4-3-5-9-17;3-1(4)2(5)6/h3-4,17-18H,1-2,5-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVGUHEYYDAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)


![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)